Dexamethasone phenylpropionate

Descripción general

Descripción

Dexamethasone phenylpropionate is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in veterinary medicine to control central nervous system inflammation in animals such as dogs and cats, and to treat primary bovine ketosis in cattle . The compound is a derivative of dexamethasone, a well-known glucocorticoid, and is characterized by the addition of a phenylpropionate ester group, which enhances its pharmacokinetic properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of dexamethasone phenylpropionate involves the esterification of dexamethasone with phenylpropionic acid. The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using chromatographic techniques to isolate the desired ester product .

Análisis De Reacciones Químicas

Hydrolysis Reactions

Dexamethasone phenylpropionate undergoes ester hydrolysis under acidic or basic conditions, yielding dexamethasone and phenylpropionic acid as primary products.

Acid-Catalyzed Hydrolysis

In acidic environments (e.g., HCl or H₂SO₄), the ester bond cleaves via nucleophilic acyl substitution. This reaction is reversible but driven forward by excess water.

Reagents/Conditions :

-

0.1M HCl, 60°C, 12 hours

-

Products : Dexamethasone + Phenylpropionic acid

Base-Catalyzed Hydrolysis (Saponification)

Under alkaline conditions (e.g., NaOH or KOH), hydrolysis proceeds irreversibly through deprotonation and nucleophilic attack by hydroxide ions.

Reagents/Conditions :

-

0.1M NaOH, room temperature, 6 hours

-

Products : Dexamethasone (sodium salt) + Phenylpropionate ion

pH-Dependent Release Kinetics

In vitro studies demonstrate pH-sensitive hydrolysis rates:

| pH | Release Rate (Daily) | Total Release (14 Days) |

|---|---|---|

| 7.4 | 0% | 0% |

| 5.0 | ~1% | ~14% |

This property is exploited in targeted drug delivery systems, where acidic environments (e.g., inflamed tissues) trigger controlled dexamethasone release .

Synthetic Reactions

The ester bond in this compound is formed via carbodiimide-mediated coupling, a widely used method in steroid ester synthesis.

Esterification Protocol

-

Reagents :

-

Dexamethasone

-

Phenylpropionic acid

-

Dicyclohexylcarbodiimide (DCC)

-

Dimethylaminopyridine (DMAP)

-

-

Conditions :

-

Mechanism :

DCC activates the carboxylic acid of phenylpropionic acid, forming an intermediate O-acylisourea. Nucleophilic attack by dexamethasone’s hydroxyl group completes the esterification.

Enzymatic Hydrolysis

In vivo, the ester is metabolized by hepatic cytochrome P450 (CYP3A) isoforms, contributing to its pharmacokinetic profile. Persistent administration induces CYP3A auto-induction, accelerating clearance over time .

Stability Considerations

The ester’s susceptibility to hydrolysis dictates storage and formulation requirements:

| Factor | Impact on Stability |

|---|---|

| Humidity | Accelerates hydrolysis |

| Temperature | Degrades rapidly above 40°C |

| Light | No significant photodegradation |

Comparative Reactivity

This compound’s ester group shows distinct behavior compared to other dexamethasone derivatives:

| Derivative | Hydrolysis Rate (pH 7.4) | Key Functional Group |

|---|---|---|

| Dexamethasone | N/A | Hydroxyl |

| Dexamethasone acetate | Moderate | Acetyl ester |

| This compound | Slow | Phenylpropionate ester |

The phenylpropionate ester’s lipophilicity delays hydrolysis, enabling prolonged therapeutic effects .

Aplicaciones Científicas De Investigación

Dexamethasone phenylpropionate has a wide range of applications in scientific research, including:

Mecanismo De Acción

Dexamethasone phenylpropionate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the expression of specific genes involved in inflammatory and immune responses. The compound decreases the production of pro-inflammatory cytokines and inhibits the migration of leukocytes to sites of inflammation .

Comparación Con Compuestos Similares

Dexamethasone: The parent compound, widely used for its anti-inflammatory and immunosuppressive properties.

Dexamethasone acetate: Another ester derivative with similar pharmacological effects but different pharmacokinetic properties.

Dexamethasone sodium phosphate: A water-soluble ester used for rapid onset of action in acute conditions.

Uniqueness: Dexamethasone phenylpropionate is unique due to its prolonged duration of action compared to other dexamethasone derivatives. The phenylpropionate ester group enhances its lipophilicity, allowing for slower release and extended therapeutic effects .

Actividad Biológica

Dexamethasone phenylpropionate (DPP) is a synthetic glucocorticoid with significant biological activity, primarily used for its anti-inflammatory and immunosuppressive properties. This article explores its mechanisms of action, pharmacokinetics, therapeutic applications, and relevant case studies.

This compound functions by binding to the glucocorticoid receptor (GR) in the cytoplasm of target cells. This binding initiates a cascade of molecular events that alter gene expression and cellular function. The primary actions include:

- Inhibition of Inflammatory Mediators : DPP suppresses the expression of pro-inflammatory cytokines and chemokines, leading to decreased neutrophil migration and reduced capillary permeability.

- Modulation of Immune Response : It alters the activity of various immune cells, including lymphocytes and macrophages, contributing to its immunosuppressive effects .

- Influence on Metabolism : DPP exhibits gluconeogenic activity, affecting glucose metabolism and potentially leading to increased blood sugar levels .

Pharmacokinetics

This compound demonstrates time-dependent pharmacokinetics characterized by:

- Absorption : Following intramuscular administration, DPP is gradually absorbed, resulting in a prolonged duration of action compared to other dexamethasone formulations. The time to reach maximum plasma levels is typically within 60 minutes .

- Half-Life : The terminal half-life of DPP ranges from 25.6 hours in plasma to approximately 26 hours in urine, indicating a sustained presence in the body .

- Bioavailability : The bioavailability after intramuscular injection is approximately 100%, ensuring effective therapeutic outcomes .

This compound interacts with various enzymes and proteins, leading to significant biochemical changes:

- Gene Expression Modulation : The compound influences gene transcription related to inflammation and immune response, resulting in long-term cellular effects that can persist for days after administration.

- Cellular Effects : DPP affects cell signaling pathways, impacting processes such as apoptosis and cellular metabolism.

Therapeutic Applications

This compound has been utilized in various clinical settings due to its potent anti-inflammatory properties:

- Veterinary Medicine : DPP is commonly used in treating bovine ketosis. A study indicated that cows treated with a combination of DPP and dexamethasone phosphate showed a faster reduction in milk acetone levels compared to those treated with dexamethasone isonicotinate .

| Treatment Group | Average Milk Acetone Reduction (Day 4) |

|---|---|

| DPP + Dexa Phosphate | Significant reduction observed |

| Dexa Isonicotinate | Lesser reduction observed |

- Human Medicine : In humans, DPP is employed for conditions requiring rapid anti-inflammatory effects, such as severe allergic reactions or autoimmune disorders.

Case Studies

- Bovine Ketosis Treatment :

- Pharmacokinetic Study in Dogs :

Propiedades

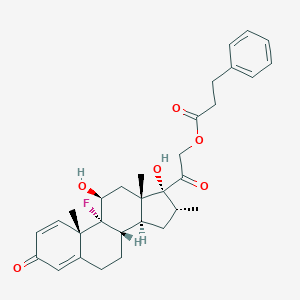

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H37FO6/c1-19-15-24-23-11-10-21-16-22(33)13-14-28(21,2)30(23,32)25(34)17-29(24,3)31(19,37)26(35)18-38-27(36)12-9-20-7-5-4-6-8-20/h4-8,13-14,16,19,23-25,34,37H,9-12,15,17-18H2,1-3H3/t19-,23+,24+,25+,28+,29+,30+,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTKMBLPPDDQOSU-JPYVRCQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)CCC5=CC=CC=C5)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)CCC5=CC=CC=C5)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H37FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90940264 | |

| Record name | 9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl 3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90940264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1879-72-7 | |

| Record name | Pregna-1,4-diene-3,20-dione, 9-fluoro-11,17-dihydroxy-16-methyl-21-(1-oxo-3-phenylpropoxy)-, (11β,16α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1879-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexamethasone 21-phenylpropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001879727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl 3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90940264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dexamethasone 21-(3-phenylpropionate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXAMETHASONE PHENYLPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DA773269Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the therapeutic effect of Dexamethasone phenylpropionate in bovine ketosis compared to Dexamethasone isonicotinate?

A1: Research indicates that this compound, when administered alongside Dexamethasone phosphate, exhibits a more pronounced therapeutic effect in treating bovine ketosis compared to Dexamethasone isonicotinate. In a study involving cows diagnosed with ketosis, those treated with a combination of Dexamethasone phosphate and this compound (n=11) showed a faster and more significant reduction in milk acetone and acetoacetate levels, returning to normal levels by the fourth day post-treatment []. This effect was significantly greater than observed in cows treated with Dexamethasone isonicotinate (n=12) []. This suggests that the combination therapy might be more effective in managing ketosis in dairy cows.

Q2: Can this compound be used for pregnancy termination in heifers, and if so, how effective is it when combined with Cloprostenol?

A2: While not its primary application, research suggests that this compound can be used in conjunction with Cloprostenol to terminate advanced pregnancies in heifers []. A study involving eight heifers demonstrated that administering 20 mg of this compound followed by 500 micrograms of Cloprostenol 11 days later resulted in abortion within 48 hours in six out of eight heifers []. Interestingly, two heifers aborted before the Cloprostenol injection, indicating potential standalone effects of this compound []. This research highlights the potential use of this combination therapy for pregnancy termination in specific situations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.